Histidinol

Descripción general

Descripción

El histidinol es un compuesto orgánico que sirve como intermedio en la biosíntesis del aminoácido histidina. Es un derivado de la histidina y desempeña un papel crucial en las vías metabólicas de diversos organismos, incluidas bacterias, plantas y hongos. El this compound se caracteriza por su anillo de imidazol, que es una característica común en muchas moléculas biológicamente activas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El histidinol se puede sintetizar mediante varios métodos. Un enfoque común implica la reducción del fosfato de this compound utilizando enzimas específicas como la this compound deshidrogenasa. Esta enzima cataliza la conversión de fosfato de this compound a this compound en presencia de dinucleótido de adenina y nicotinamida (NAD) como cofactor .

Métodos de producción industrial

En entornos industriales, el this compound a menudo se produce utilizando microorganismos genéticamente modificados. Por ejemplo, las cepas de Escherichia coli y Corynebacterium glutamicum se han modificado para sobreproducir this compound manipulando los genes involucrados en su vía biosintética . Estos microorganismos se cultivan en biorreactores en condiciones controladas para maximizar el rendimiento del this compound.

Análisis De Reacciones Químicas

Tipos de reacciones

El histidinol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar a histidina mediante la acción de la this compound deshidrogenasa.

Reducción: El this compound se puede reducir a fosfato de this compound en presencia de enzimas específicas y cofactores.

Sustitución: El this compound puede participar en reacciones de sustitución donde los grupos funcionales en el anillo de imidazol son reemplazados por otros grupos.

Reactivos y condiciones comunes

Reducción: La reducción del fosfato de this compound a this compound requiere enzimas específicas como la this compound deshidrogenasa y cofactores apropiados.

Sustitución: Las reacciones de sustitución que involucran this compound a menudo requieren reactivos específicos que pueden interactuar con el anillo de imidazol.

Productos principales

El producto principal formado a partir de la oxidación de this compound es la histidina. Otros productos incluyen NADH y protones .

Aplicaciones Científicas De Investigación

El histidinol tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El histidinol ejerce sus efectos principalmente a través de su papel como intermedio en la biosíntesis de histidina. La enzima this compound deshidrogenasa cataliza la oxidación secuencial de this compound a histidinaldehído y luego a histidina . Este proceso implica la transferencia de electrones de this compound a NAD, lo que da como resultado la formación de histidina, NADH y protones. Los objetivos moleculares del this compound incluyen las enzimas involucradas en su vía biosintética, como la this compound deshidrogenasa .

Comparación Con Compuestos Similares

El histidinol es similar a otros compuestos involucrados en la biosíntesis de histidina, como el fosfato de this compound y el histidinaldehído. El this compound es único en su papel como intermedio que sufre una oxidación secuencial para formar histidina . Otros compuestos similares incluyen:

Fosfato de this compound: Un intermedio que se convierte en this compound mediante la this compound deshidrogenasa.

Histidinaldehído: Un intermedio formado durante la oxidación de this compound a histidina.

Histidina: El producto final de la vía biosintética que involucra this compound.

La singularidad del this compound radica en su papel específico en la biosíntesis de histidina y su participación en diversas vías metabólicas.

Actividad Biológica

Histidinol is a key intermediate in the biosynthesis of the amino acid histidine, playing a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic functions, mechanisms of action, and relevance in microbial and human health.

This compound is derived from this compound phosphate through the action of this compound phosphate phosphatase (HolPase). In bacteria, this compound is produced during the histidine biosynthesis pathway, which is crucial for protein synthesis and metabolic functions. The pathway involves several enzymes, with this compound dehydrogenase (HDH) catalyzing the final step to convert this compound to histidine.

Enzymatic Functions

This compound acts primarily as a substrate for two key enzymes:

- This compound Phosphate Phosphatase (HolPase) :

- This compound Dehydrogenase (HDH) :

Biological Activity in Pathogens

This compound's role extends beyond simple biosynthesis; it is implicated in the pathogenicity of several bacteria. For instance:

- In Mycobacterium tuberculosis, inhibition of HDH can lead to an accumulation of toxic intermediates, potentially offering a therapeutic target against drug-resistant strains .

- The disruption of histidine biosynthesis pathways in Pseudomonas aeruginosa has been shown to result in growth defects, highlighting the compound's importance in bacterial metabolism .

1. Enzyme Characterization

A study identified the enzyme Rv3137 as HolPase in M. tuberculosis, elucidating its structure and catalytic mechanism. The research provided insights into substrate binding and potential inhibitors that could serve as anti-tuberculosis agents .

2. Growth Defects in Bacteria

Research on Pseudomonas aeruginosa demonstrated that mutations affecting PA0335 (HolPase) led to incomplete histidine auxotrophy, confirming its essential role in bacterial survival under nutrient-limited conditions .

3. Therapeutic Applications

Investigations into HDH inhibitors have shown promise as antibacterial agents, particularly against strains responsible for severe infections like tuberculosis and brucellosis. Targeting this enzyme could disrupt the final step of histidine biosynthesis, leading to effective treatments .

Data Table: Enzymatic Roles of this compound

| Enzyme | Organism | Function | Importance |

|---|---|---|---|

| This compound Phosphate Phosphatase (HolPase) | Mycobacterium tuberculosis | Converts this compound phosphate to this compound | Essential for survival |

| This compound Dehydrogenase (HDH) | Escherichia coli | Converts this compound to histidine | Critical for protein synthesis |

| HolPase | Pseudomonas aeruginosa | Involved in histidine biosynthesis | Target for antibiotic development |

Propiedades

IUPAC Name |

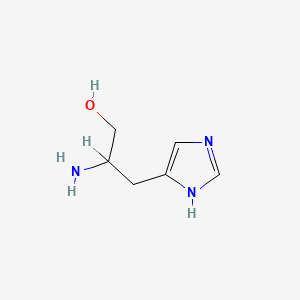

2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISRDCJNBUVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880033 | |

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-28-0 | |

| Record name | Histidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of histidinol?

A1: this compound primarily inhibits histidyl-tRNA synthetase, an enzyme crucial for charging tRNA with histidine, thereby disrupting protein synthesis. [, ]

Q2: How does this compound's inhibition of protein synthesis differ in normal and tumor cells?

A2: Research suggests that this compound induces a G0-like arrest in normal cells, essentially pausing their cell cycle. Conversely, many tumor cells continue to cycle in the presence of this compound, becoming more susceptible to cycle-dependent anticancer drugs. [, ]

Q3: Does this compound affect any other cellular processes?

A3: Beyond protein synthesis, research suggests this compound may act as an intracellular histamine antagonist, potentially influencing cell proliferation and eicosanoid metabolism. [, ] this compound has also been shown to inhibit RNA and DNA synthesis in certain tumor cells. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data wasn't provided in these papers, this compound's structure can be characterized using techniques like NMR and mass spectrometry.

Q6: What is the role of this compound in histidine biosynthesis?

A6: this compound is an intermediate in histidine biosynthesis. this compound dehydrogenase (HDH), a key enzyme in this pathway, catalyzes the two-step oxidation of this compound to histidine. [, , , , ]

Q7: Can microorganisms utilize this compound?

A7: Yes, certain microorganisms can utilize this compound as a source of histidine. For instance, some Brevibacterium flavum strains can produce L-histidine from L-histidinol. []

Q8: Are there mutations affecting this compound utilization?

A8: Yes, mutations in genes encoding enzymes involved in histidine biosynthesis, such as this compound dehydrogenase, can impair this compound utilization. This can lead to histidine auxotrophy in microorganisms and impact symbiotic relationships in plants. [, , ]

Q9: Have computational methods been used to study this compound?

A9: Yes, computational modeling has been employed to design and study isoindole derivatives as potential inhibitors of this compound dehydrogenase. These studies involved conformational analysis, QSAR property prediction, and docking simulations. []

Q10: How do structural modifications of this compound affect its activity?

A10: The imidazole ring of this compound is crucial for its activity. Modifications to this moiety can significantly alter its binding affinity to enzymes like this compound dehydrogenase. For example, methylation of the imidazole ring significantly reduces binding affinity. []

Q11: Can modifications to this compound enhance its selectivity?

A11: Research suggests that imidazole, a structural component of this compound, can selectively protect normal kidney cells from daunomycin toxicity while having less impact on their tumorigenic counterparts. This highlights the potential of exploring structural analogs for enhanced selectivity. []

Q12: How is this compound's effect on cell proliferation studied in vitro?

A12: Cell-based assays, such as those measuring tritiated thymidine incorporation, are used to assess this compound's impact on DNA synthesis and cell proliferation. []

Q13: What in vivo models are used to study this compound's anticancer potential?

A13: Murine tumor models, including those involving L1210 leukemia and CD8F1 breast tumors, have been used to evaluate the efficacy and toxicity of this compound in combination with anticancer drugs. [, , , , ]

Q14: Can cells develop resistance to this compound?

A14: While not directly addressed in the provided research, it's plausible that cells could develop resistance to this compound, potentially through mechanisms like target mutation or upregulation of histidine biosynthesis pathways.

Q15: Does this compound affect multidrug resistance?

A15: Intriguingly, this compound has been shown to reverse the multidrug resistance phenotype in certain cell lines, suggesting a potential role in overcoming this significant challenge in cancer treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.